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molecular formula C19H17NO4 B8516929 3-[4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2-yl]propanoic acid CAS No. 24248-45-1

3-[4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2-yl]propanoic acid

Cat. No. B8516929
M. Wt: 323.3 g/mol
InChI Key: TWOAHNNKYBFUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659728

Procedure details

4-Methoxybenzoin (24 g, 0.1 m) prepared according to B. R. Kinney, J.A.C.S., 51, 1595 (1929), succinic anhydride (12 g, 0.12 m), triethylamine (5 ml, 0.035 m) and toluene (30 ml) were heated on a steam cone for three hours under nitrogen. After cooling, acetic acid (60 ml) and ammonium acetate (10.5 g) were added and heating was resumed as 60 ml of solvent were distilled. Acetic acid (30 ml) was added and 30 ml of solvent were distilled. The previous step was repeated twice more. The mixture was cooled and poured into 600 ml of ice water, decanted, triturated twice with ice water and filtered. Recrystallization from 50% aqueous methanol gave 24.2 g, (71%) of 4-(4-methoxyphenyl-5-phenyl-2-oxazolepropanoic acid, m.p. 118°-120° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solvent
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[OH:12])=O)=[CH:5][CH:4]=1.[C:19]1(=O)[O:24][C:22](=[O:23])[CH2:21][CH2:20]1.C([N:28](CC)CC)C.C([O-])(=O)C.[NH4+]>C(O)(=O)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:28]=[C:19]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])[O:12][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
solvent
Quantity
60 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
heating
DISTILLATION
Type
DISTILLATION
Details
were distilled
ADDITION
Type
ADDITION
Details
Acetic acid (30 ml) was added
DISTILLATION
Type
DISTILLATION
Details
30 ml of solvent were distilled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured into 600 ml of ice water
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
triturated twice with ice water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from 50% aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(OC1C1=CC=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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